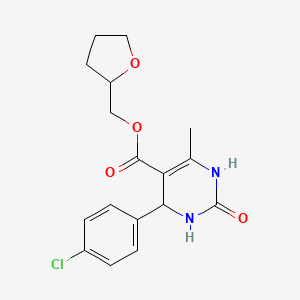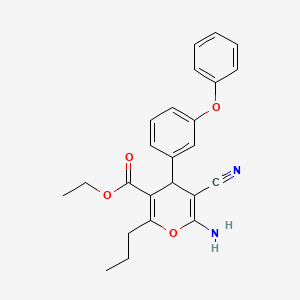![molecular formula C18H18BrCl2N3O2 B5135956 1-(3,4-dichlorophenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide](/img/structure/B5135956.png)
1-(3,4-dichlorophenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dichlorophenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dichlorophenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the 3-hydroxypropylamino group: This step may involve nucleophilic substitution reactions using appropriate alkylating agents.
Attachment of the 3,4-dichlorophenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Formation of the hydrobromide salt: The final compound is often converted to its hydrobromide salt form to enhance its solubility and stability.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
1-(3,4-dichlorophenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may produce primary or secondary amines.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(3,4-dichlorophenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling.
DNA/RNA interaction: The compound may interact with nucleic acids, influencing gene expression and replication.
類似化合物との比較
Similar Compounds
- 1-(3,4-dichlorophenyl)-2-[2-(2-hydroxyethylamino)benzimidazol-1-yl]ethanone
- 1-(3,4-dichlorophenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanol
Uniqueness
1-(3,4-dichlorophenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its hydrobromide salt form also enhances its solubility and stability, making it more suitable for certain applications.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2.BrH/c19-13-7-6-12(10-14(13)20)17(25)11-23-16-5-2-1-4-15(16)22-18(23)21-8-3-9-24;/h1-2,4-7,10,24H,3,8-9,11H2,(H,21,22);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEKPLOOESSSBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)C3=CC(=C(C=C3)Cl)Cl)NCCCO.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrCl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(3-Nitrophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5135879.png)
![3-[1-(3-acetylbenzyl)-4-piperidinyl]-N-(2-chlorophenyl)propanamide](/img/structure/B5135890.png)

![N-{1-[1-(4-biphenylylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-methylbutanamide](/img/structure/B5135901.png)
![2-[2-[2-(3-Methoxyphenoxy)ethoxy]ethoxy]-4-methyl-1-propan-2-ylbenzene](/img/structure/B5135904.png)

![Benzyl 2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxybutanoate](/img/structure/B5135918.png)
![3-hydroxy-10-(2-methoxy-2-oxoethyl)-3,4-dihydro-2H-[1,3]thiazino[3,2-a][3,1]benzimidazol-10-ium bromide](/img/structure/B5135923.png)
![1-(2,6-difluorobenzyl)-N-[2-(4-methylphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5135930.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-(2-fluoro-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5135938.png)
![1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-L-prolinamide](/img/structure/B5135951.png)
![2-[1-(4-chlorophenyl)cyclobutyl]-5-{3-[3-(methoxymethyl)-1-pyrrolidinyl]-3-oxopropyl}-1,3,4-oxadiazole](/img/structure/B5135959.png)
![5-[(2-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5135969.png)
![2-[[1-(3,4-Dimethoxyphenyl)cyclohexyl]methylamino]-1-(3-nitrophenyl)ethanol;hydrochloride](/img/structure/B5135971.png)
